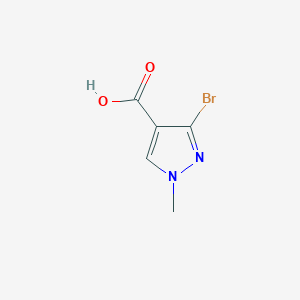
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C4H5BrN2 and a molecular weight of 161.00 . This compound is used as a synthetic intermediate .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with a bromo group at the 3-position and a methyl group at the 1-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a liquid at room temperature . It has a refractive index of 1.528 and a density of 1.585 g/mL at 25 °C . It has a boiling point of 204-210 °C/760 mmHg .Scientific Research Applications
Fungicides Development
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid serves as an intermediate in the synthesis of several fungicides. These fungicides belong to a class known as succinate dehydrogenase inhibitors (SDHIs) . SDHIs inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain of fungi. By disrupting energy production, they effectively control fungal growth. Notably, 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid contributes to the development of SDHI fungicides with broad-spectrum activity against various fungal species .
Broad-Spectrum Fungal Control
The commercialized SDHI fungicides derived from this compound include:
- Isopyrazam , Sedaxane , Bixafen , Fluxapyroxad , Benzovindiflupyr , and Pydiflumetofen : These fungicides effectively combat fungal diseases in crops, including septoria leaf blotch (Zymoseptoria tritici) and other cereal diseases .
Synthesis of Hexacoordinate Complexes
Beyond fungicides, 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid serves as a starting material for the synthesis of hexacoordinate complexes. These complexes find applications in various chemical processes .
1,4’-Bipyrazole Synthesis
Researchers utilize 4-bromopyrazole (a derivative of our compound) as a starting material for the synthesis of 1,4’-bipyrazoles. These compounds have diverse applications in materials science and coordination chemistry .
Imidazole-Containing Compounds
While not directly related to 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, imidazole (a five-membered heterocyclic moiety) shares structural similarities. Imidazole-containing compounds have therapeutic potential in various fields, including pharmaceuticals and biochemistry .
Chemical Research and Drug Discovery
Researchers continue to explore the reactivity and applications of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. Its unique structure makes it a valuable building block for designing novel compounds with potential pharmaceutical activity. As drug discovery efforts evolve, this compound remains an intriguing target for further investigation .
Safety And Hazards
Future Directions
The future directions for 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, more research could be done to investigate their potential as fungicides . Additionally, new synthesis methods could be developed to improve the efficiency and selectivity of pyrazole synthesis .
properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOMSWUFAYFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1399653-86-1 |
Source


|
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)

![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)



![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)